Atropine O-(hydrogen sulphate)
Overview
Description
Atropine O-(hydrogen sulphate) is a derivative of atropine, a tropane alkaloid that is naturally found in plants of the nightshade family, such as Atropa belladonna (deadly nightshade). Atropine is a competitive antagonist of muscarinic acetylcholine receptors, which are part of the parasympathetic nervous system. This compound is used in various medical applications, including the treatment of bradycardia (slow heart rate), organophosphate poisoning, and as a pre-anesthetic to reduce salivation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of atropine typically involves the reaction of tropine with tropic acid. One common method is the continuous-flow synthesis, which combines individual synthesis and purification steps into one integrated system. This method features an unusual hydroxymethylation and separation of several byproducts with high structural similarity to atropine. The process involves careful pH control in three sequential liquid-liquid extractions and the use of a functionalized resin to achieve high purity .
Industrial Production Methods
Industrial production of atropine often employs a one-pot process that avoids the need to isolate intermediates. This method involves reacting acetyltropoyl chloride with tropine, followed by contact with an acid to form atropine. This process is efficient and can be used to prepare commercial-scale batches of atropine or its salts .
Chemical Reactions Analysis
Types of Reactions
Atropine O-(hydrogen sulphate) undergoes various chemical reactions, including:
Oxidation: Atropine can be oxidized to form apoatropine.
Hydroxymethylation: This reaction is performed in a continuous-flow system with pH control to achieve high conversion rates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Hydroxymethylation: Sodium hydroxide (NaOH) is used to achieve full conversion at room temperature.
Major Products
Apoatropine: Formed through oxidation.
Hydroxymethylated Atropine: Formed through hydroxymethylation.
Scientific Research Applications
Atropine O-(hydrogen sulphate) has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies of the parasympathetic nervous system and muscarinic receptors.
Medicine: Used in the treatment of bradycardia, organophosphate poisoning, and as a pre-anesthetic.
Industry: Utilized in the production of pharmaceuticals and as a component in certain diagnostic tests
Mechanism of Action
Atropine O-(hydrogen sulphate) exerts its effects by competitively inhibiting muscarinic acetylcholine receptors. This inhibition blocks the action of acetylcholine, a neurotransmitter, on these receptors, thereby reducing parasympathetic nervous system activity. This leads to effects such as increased heart rate, reduced salivation, and pupil dilation .
Comparison with Similar Compounds
Similar Compounds
Scopolamine: Another tropane alkaloid with similar anticholinergic properties.
Hyoscyamine: The active isomer of atropine, also found in plants of the nightshade family.
Ipratropium: A synthetic anticholinergic agent used in the treatment of chronic obstructive pulmonary disease (COPD).
Uniqueness
Atropine O-(hydrogen sulphate) is unique due to its specific binding affinity for muscarinic receptors and its wide range of medical applications. Unlike scopolamine, which is primarily used for motion sickness, atropine is more commonly used in emergency medicine and pre-anesthetic procedures .
Properties
IUPAC Name |
(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-phenyl-3-sulfooxypropanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO6S/c1-18-13-7-8-14(18)10-15(9-13)24-17(19)16(11-23-25(20,21)22)12-5-3-2-4-6-12/h2-6,13-16H,7-11H2,1H3,(H,20,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMLBHJMTVBLXLJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(=O)C(COS(=O)(=O)O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20966634 | |
Record name | 8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 2-phenyl-3-(sulfooxy)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20966634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5226-98-2 | |
Record name | Atropine O-(hydrogen sulphate) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005226982 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 2-phenyl-3-(sulfooxy)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20966634 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Atropine O-(hydrogen sulphate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.661 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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